molecular formula C20H15NO6 B11453890 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11453890
M. Wt: 365.3 g/mol
InChI Key: OQDIMMJKGVJFGY-UHFFFAOYSA-N
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Description

7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H-FURO[3,4-B]QUINOLIN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H-FURO[3,4-B]QUINOLIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H-FURO[3,4-B]QUINOLIN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinones, while reduction reactions produce hydroquinones.

Scientific Research Applications

7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H-FURO[3,4-B]QUINOLIN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H-FURO[3,4-B]QUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes or receptors involved in cell signaling pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and furoquinoline derivatives. These compounds share structural similarities but may differ in their specific biological activities and applications.

Uniqueness

The uniqueness of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H-FURO[3,4-B]QUINOLIN-1-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C20H15NO6/c1-23-11-3-4-13-12(7-11)17(18-14(21-13)8-25-20(18)22)10-5-15(24-2)19-16(6-10)26-9-27-19/h3-7H,8-9H2,1-2H3

InChI Key

OQDIMMJKGVJFGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3COC(=O)C3=C2C4=CC5=C(C(=C4)OC)OCO5

Origin of Product

United States

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